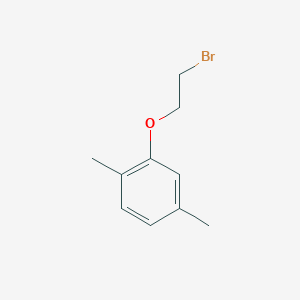

2-(2-Bromoethoxy)-1,4-dimethylbenzene

CAS No.: 37136-96-2

Cat. No.: VC2336571

Molecular Formula: C10H13BrO

Molecular Weight: 229.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37136-96-2 |

|---|---|

| Molecular Formula | C10H13BrO |

| Molecular Weight | 229.11 g/mol |

| IUPAC Name | 2-(2-bromoethoxy)-1,4-dimethylbenzene |

| Standard InChI | InChI=1S/C10H13BrO/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7H,5-6H2,1-2H3 |

| Standard InChI Key | JBISLHJJABQJNR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)OCCBr |

| Canonical SMILES | CC1=CC(=C(C=C1)C)OCCBr |

Introduction

Structural Characteristics

Molecular Structure and Composition

2-(2-Bromoethoxy)-1,4-dimethylbenzene consists of a benzene ring with two methyl groups at positions 1 and 4, and a 2-bromoethoxy group (-OCH₂CH₂Br) at position 2. The molecular framework combines aromatic, alkyl, ether, and halogen functional groups within a single molecule. The molecular formula is C₁₀H₁₃BrO, indicating ten carbon atoms, thirteen hydrogen atoms, one bromine atom, and one oxygen atom . The presence of the bromoethoxy group introduces an interesting reactivity profile, making this compound potentially useful as a synthetic intermediate.

Chemical Identifiers and Structural Representation

For accurate identification and structural representation, several chemical identifiers are used for 2-(2-bromoethoxy)-1,4-dimethylbenzene. These standardized notations ensure precise communication of the compound's structure across scientific disciplines and databases. The following table presents the key identifiers for this compound:

| Identifier Type | Value |

|---|---|

| SMILES | CC1=CC(=C(C=C1)C)OCCBr |

| InChI | InChI=1S/C10H13BrO/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7H,5-6H2,1-2H3 |

| InChIKey | JBISLHJJABQJNR-UHFFFAOYSA-N |

The SMILES (Simplified Molecular Input Line Entry System) notation provides a linear string representation of the chemical structure, while the InChI (International Chemical Identifier) offers a standardized method to encode the structural information . The InChIKey serves as a condensed, fixed-length identifier derived from the InChI, facilitating database searches and information retrieval.

Physical and Chemical Properties

Predicted Physicochemical Properties

Based on its structural features, 2-(2-bromoethoxy)-1,4-dimethylbenzene is expected to be a colorless to pale yellow liquid or low-melting solid at room temperature. The presence of the bromine atom contributes significantly to its molecular weight and affects properties such as density and boiling point. Given the lack of strongly polar groups, the compound likely exhibits limited water solubility but should dissolve readily in common organic solvents such as ethanol, acetone, diethyl ether, and dichloromethane.

The bromoethoxy group introduces a moderate polarity to the molecule, which influences its solubility profile and potential for intermolecular interactions. The aromatic ring with methyl substituents contributes to the lipophilic character of the compound, further affecting its solubility and partition coefficient in different solvent systems. These properties are important considerations for potential applications in organic synthesis and chemical processes.

Mass Spectrometry and Collision Cross Section Data

Mass spectrometry data provides valuable information about the molecular characteristics of 2-(2-bromoethoxy)-1,4-dimethylbenzene. The predicted collision cross section (CCS) values for various adducts of this compound offer insights into its three-dimensional structure and behavior in the gas phase. The following table summarizes these predictions:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 229.02226 | 141.3 |

| [M+Na]⁺ | 251.00420 | 145.8 |

| [M+NH₄]⁺ | 246.04880 | 147.0 |

| [M+K]⁺ | 266.97814 | 144.6 |

| [M-H]⁻ | 227.00770 | 142.7 |

| [M+Na-2H]⁻ | 248.98965 | 145.6 |

| [M]⁺ | 228.01443 | 141.3 |

| [M]⁻ | 228.01553 | 141.3 |

These predicted collision cross section values represent the effective area of the molecule that interacts with drift gas in ion mobility spectrometry experiments. The data reveals slight variations in CCS values depending on the ionization state, reflecting conformational changes or different interaction potentials with the drift gas . Such information is valuable for analytical chemists working on identification and characterization of this compound in complex mixtures.

Chemical Reactivity and Structural Relationships

Functional Group Reactivity

The presence of both a bromoethyl group and an aromatic ring with methyl substituents gives 2-(2-bromoethoxy)-1,4-dimethylbenzene a diverse reactive profile. The primary reactive site is the carbon-bromine bond, which can undergo nucleophilic substitution reactions. This reactivity makes the compound valuable as an alkylating agent or as a precursor for introducing the dimethylphenoxy ethyl group into other molecules.

The bromine atom in the bromoethoxy group serves as a good leaving group, facilitating nucleophilic substitution reactions with various nucleophiles such as amines, thiols, carboxylates, and alkoxides. These reactions can lead to the formation of new ethers, amines, thioethers, or esters, depending on the nucleophile employed. Additionally, the compound may undergo elimination reactions under basic conditions to form vinyl ethers, which can participate in further transformations.

Comparative Analysis with Related Compounds

The search results provide information on structurally related compounds that help contextualize the properties of 2-(2-bromoethoxy)-1,4-dimethylbenzene. Specifically, information is available on 2-(2-bromoethyl)-1,4-dimethylbenzene (C₁₀H₁₃Br) and 1-(2-bromoethoxy)-3,5-dimethylbenzene . These compounds differ in either the linkage type (direct C-C bond versus C-O-C ether linkage) or the substitution pattern on the aromatic ring.

The comparison with 2-(2-bromoethyl)-1,4-dimethylbenzene is particularly informative. This compound lacks the oxygen atom in the linker between the aromatic ring and the bromoethyl group, resulting in different electronic properties and reactivity patterns. The direct C-C bond in 2-(2-bromoethyl)-1,4-dimethylbenzene would make it less reactive toward nucleophilic substitution at the benzylic position compared to our target compound, where the oxygen atom provides an activating effect through its electron-withdrawing nature.

Analytical Characterization and Identification

Chromatographic Analysis

For identification and purity assessment, gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be suitable techniques. Given the compound's probable moderate polarity and the presence of an aromatic ring, reversed-phase HPLC using a C18 column with a methanol/water or acetonitrile/water mobile phase would be appropriate. For GC analysis, a non-polar column such as DB-5 or equivalent would be suitable, with flame ionization detection (FID) or mass spectrometric detection (MS).

The mass spectrometric fragmentation pattern would likely show characteristic fragments resulting from cleavage of the C-O bond, loss of bromine, and fragmentation of the aromatic ring. The molecular ion peak would exhibit the characteristic isotope pattern of bromine-containing compounds, with approximately equal intensity peaks at M and M+2 due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume